molecular formula C21H26N4O4 B12352723 N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide

Cat. No.: B12352723
M. Wt: 398.5 g/mol
InChI Key: UQJPVBLFAXSSNO-LPYMAVHISA-N
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Description

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes both methoxyphenyl and pyrazolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide

InChI

InChI=1S/C21H26N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-11,17-18,23-24H,12H2,1-4H3,(H,25,26)/b22-13+

InChI Key

UQJPVBLFAXSSNO-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CC(NN1)C2=CC=C(C=C2)OC)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)C1CC(NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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